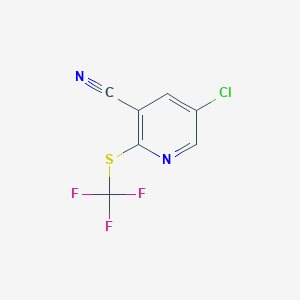
5-Chloro-2-(trifluoromethylthio) nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(trifluoromethylthio) nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2S It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a trifluoromethylthio group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-(trifluoromethylthio) nicotinonitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)nicotinonitrile with sulfur-containing reagents. One common method includes the use of thiourea or similar sulfur donors under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained around 25°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for specific applications .
化学反応の分析
Types of Reactions
5-Chloro-2-(trifluoromethylthio) nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 5-substituted-2-(trifluoromethylthio) nicotinonitriles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-chloro-2-(trifluoromethylthio) nicotinamines.
科学的研究の応用
5-Chloro-2-(trifluoromethylthio) nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Chloro-2-(trifluoromethylthio) nicotinonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)nicotinonitrile
- 3-Cyano-5-chloropyridine
- 2-Chloro-5-(trifluoromethyl)pyridine-3-carbonitrile
Uniqueness
5-Chloro-2-(trifluoromethylthio) nicotinonitrile is unique due to the presence of both a chlorine atom and a trifluoromethylthio group, which impart distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial products .
特性
分子式 |
C7H2ClF3N2S |
|---|---|
分子量 |
238.62 g/mol |
IUPAC名 |
5-chloro-2-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2S/c8-5-1-4(2-12)6(13-3-5)14-7(9,10)11/h1,3H |
InChIキー |
OFTFDFUSQVGDQW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C#N)SC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)

![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)

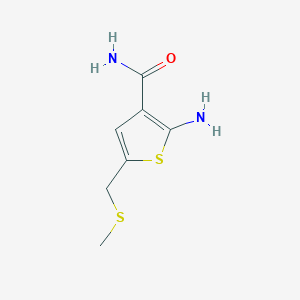
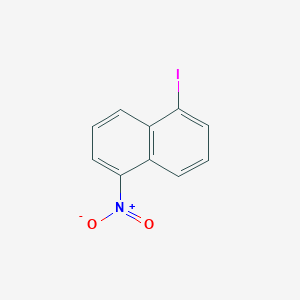
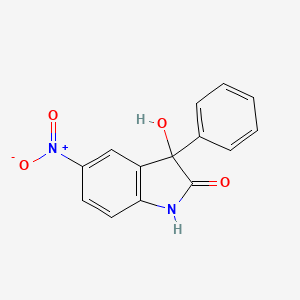
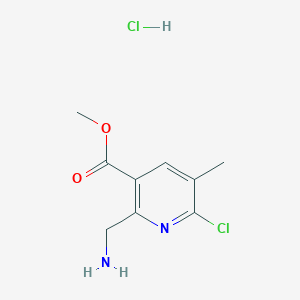
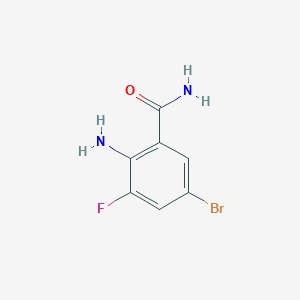
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
